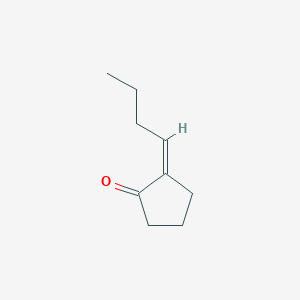
Cyclopentanone, 2-butylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 2-butylidene-, also known as 2-Butylidene-4-cyclopentenone, is a cyclic ketone with a butylidene group attached to the cyclopentenone ring. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Cyclopentanone, 2-butylidene-, is not fully understood. However, it is believed to exert its biological effects through various pathways such as the inhibition of cyclooxygenase (COX), the induction of apoptosis, and the inhibition of viral replication.
Effets Biochimiques Et Physiologiques
Cyclopentanone, 2-butylidene-, has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
In addition, Cyclopentanone, 2-butylidene-, has been shown to inhibit viral replication by interfering with the viral life cycle. It has been reported to inhibit the replication of various viruses such as herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopentanone, 2-butylidene-, has several advantages and limitations for lab experiments. One of the advantages is its easy synthesis method, which makes it readily available for research purposes. It is also relatively stable and can be easily stored for long periods.
However, one of the limitations is its low solubility in water, which can make it difficult to study its biological effects in aqueous environments. In addition, its toxicity and potential side effects need to be carefully evaluated before using it in lab experiments.
Orientations Futures
Cyclopentanone, 2-butylidene-, has several potential future directions for research. One of the future directions is the development of new pharmaceuticals based on its structure and biological properties. It can also be used as a starting material for the synthesis of new materials and polymers with unique properties.
In addition, further studies are needed to fully understand its mechanism of action and its potential applications in various fields such as medicine, material science, and agriculture. Furthermore, more research is needed to evaluate its toxicity and potential side effects in vivo.
Conclusion:
Cyclopentanone, 2-butylidene-, is a cyclic ketone with a butylidene group attached to the cyclopentenone ring. It has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its potential applications and evaluate its safety for use in various fields.
Méthodes De Synthèse
Cyclopentanone, 2-butylidene-, can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. In this reaction, cyclopentanone is reacted with 2-butanone in the presence of a base catalyst such as sodium hydroxide. The resulting product is then purified through distillation or recrystallization to obtain pure Cyclopentanone, 2-butylidene-.
Applications De Recherche Scientifique
Cyclopentanone, 2-butylidene-, has been extensively studied for its potential applications in various fields such as medicine, material science, and agriculture. In medicine, it has been shown to possess anti-inflammatory, anticancer, and antiviral properties. It has also been used as a starting material for the synthesis of various pharmaceuticals such as anti-tumor agents.
In material science, Cyclopentanone, 2-butylidene-, has been used as a building block for the synthesis of various polymers and materials such as polyesters, polyamides, and polycarbonates. In agriculture, it has been used as a natural insecticide due to its insecticidal properties.
Propriétés
Numéro CAS |
16424-32-1 |
|---|---|
Nom du produit |
Cyclopentanone, 2-butylidene- |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2-butylidenecyclopentan-1-one |
InChI |
InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h5H,2-4,6-7H2,1H3 |
Clé InChI |
PJDOECJDCGNWBG-UHFFFAOYSA-N |
SMILES isomérique |
CCC/C=C\1/CCCC1=O |
SMILES |
CCCC=C1CCCC1=O |
SMILES canonique |
CCCC=C1CCCC1=O |
Autres numéros CAS |
16424-32-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



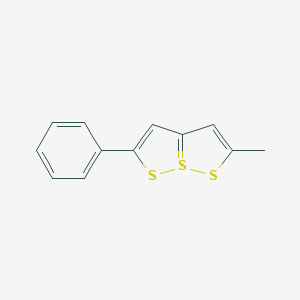
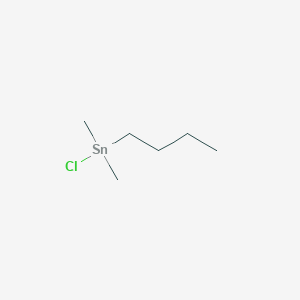
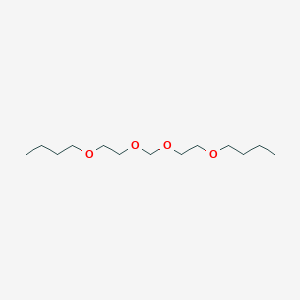
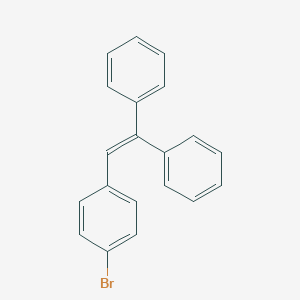
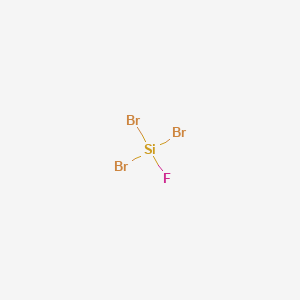
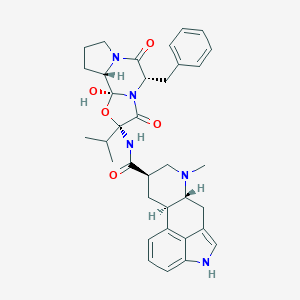
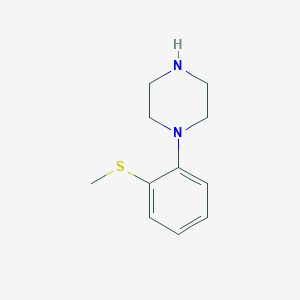
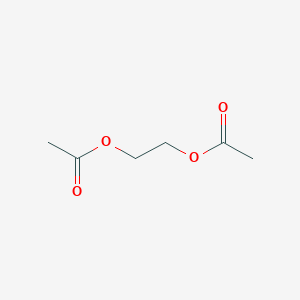
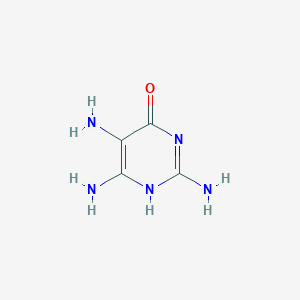
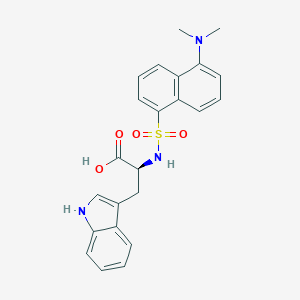
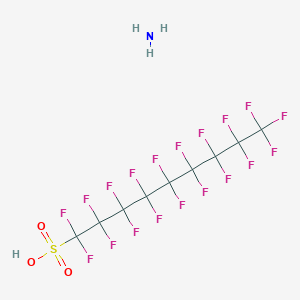
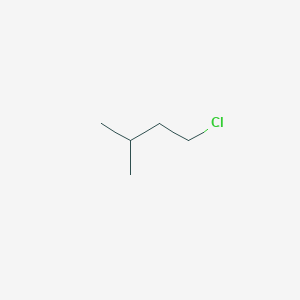
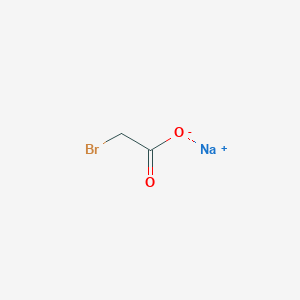
![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)